N-Decyl-3-nitroquinolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
63010-97-9 |
|---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-decyl-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C19H27N3O2/c1-2-3-4-5-6-7-8-11-14-20-19-16-12-9-10-13-17(16)21-15-18(19)22(23)24/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,20,21) |
InChI Key |
LKLVGGMFEQXCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for N Decyl 3 Nitroquinolin 4 Amine and Its Analogs
Foundational Synthetic Approaches to Quinoline (B57606) and Nitroquinoline Scaffolds
The synthesis of the N-Decyl-3-nitroquinolin-4-amine backbone commences with the construction of the fundamental quinoline ring, followed by the strategic introduction of the nitro and amino functional groups.
Methods for Quinoline Ring Formation
The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of many pharmacologically active compounds. vedantu.comacs.org A variety of named reactions have been developed over the years for its synthesis, each offering distinct advantages depending on the desired substitution pattern. acs.orgiipseries.org
Several classical methods for quinoline synthesis are widely employed:
Skraup Synthesis: This is one of the most well-known methods, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.compharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring. vedantu.comiipseries.orgpharmaguideline.com
Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. vedantu.comiipseries.org
Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. vedantu.compharmaguideline.com This method is particularly useful for preparing substituted quinolines. pharmaguideline.com
Combes Synthesis: This reaction condenses anilines with β-diketones under acidic conditions to yield substituted quinolines. wikipedia.org The reaction proceeds via an intermediate Schiff base which then undergoes an acid-catalyzed ring closure. wikipedia.org
Pfitzinger Reaction: Isatin or isatinic acid reacts with a carbonyl compound containing an α-methylene group in the presence of a base to produce quinoline-4-carboxylic acids, which can then be decarboxylated. iipseries.orgpharmaguideline.com
These foundational methods provide access to a wide array of substituted quinolines, which serve as precursors for more complex targets.
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Reactants | Conditions | Key Features |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature, Exothermic vedantu.com | Widely used, can be violent. vedantu.compharmaguideline.com |
| Doebner-von Miller | Arylamine, α,β-Unsaturated Carbonyl | Acid Catalyst vedantu.com | A versatile modification of the Skraup synthesis. iipseries.org |
| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, Carbonyl with α-methylene | Base or Acid Catalyst pharmaguideline.com | Good for preparing 2-substituted quinolines. pharmaguideline.com |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization wikipedia.org | Often used for 2,4-substituted quinolines. wikipedia.org |
| Pfitzinger Reaction | Isatin/Isatinic Acid, Carbonyl Compound | Base iipseries.orgpharmaguideline.com | Yields quinoline-4-carboxylic acids. pharmaguideline.com |
Introduction of Nitro Functionalities onto Aromatic Systems
The nitro group is a powerful electron-withdrawing group that plays a crucial role in the reactivity and biological activity of many compounds. nih.govwikipedia.org Its introduction onto an aromatic ring, a process known as nitration, is a fundamental reaction in organic synthesis. researchgate.net
The most common method for nitrating aromatic compounds is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. nih.govwikipedia.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. nih.govwikipedia.org The presence of the nitro group deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles primarily to the meta position. nih.gov However, it facilitates nucleophilic aromatic substitution. wikipedia.org
For the synthesis of 3-nitroquinolines, direct nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro isomers. Therefore, a more strategic approach is often required to achieve the desired 3-nitro substitution pattern. This may involve the synthesis of a quinoline precursor already bearing a directing group that favors nitration at the 3-position, or the use of alternative nitrating agents under specific conditions. researchgate.net
Amination Reactions at the Quinoline C-4 Position
The introduction of an amino group at the C-4 position of the quinoline ring is a critical step in forming the 4-aminoquinoline (B48711) scaffold. This transformation can be achieved through several synthetic strategies.
One of the most common methods is nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group, such as a halogen, at the C-4 position. For instance, 4-chloroquinoline (B167314) can react with an amine source to yield the corresponding 4-aminoquinoline. frontiersin.org
More advanced methods include metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with a wide range of amines. frontiersin.org Recent developments have also focused on the direct C-H amination of quinolines, offering a more atom-economical approach by avoiding the need for pre-functionalization of the quinoline ring. chemrxiv.org For example, methods for the direct C-H amination of fused azaarenes have been reported to yield both C-2 and C-4 aminated products. chemrxiv.org Another strategy involves the dehydrogenative amination of 2,3-dihydroquinolin-4(1H)-ones. frontiersin.org
Elaboration of the N-Decyl Side Chain
Once the 4-amino-3-nitroquinoline core is assembled, the final key structural feature, the N-decyl side chain, is introduced. This is typically accomplished through N-alkylation of the 4-amino group.
Alkylation Methodologies for Amine Synthesis
The alkylation of amines is a fundamental transformation for the synthesis of secondary and tertiary amines. libretexts.org Several methods are available for this purpose:
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where an amine acts as a nucleophile, attacking an alkyl halide. pressbooks.publibretexts.org While straightforward, this method can suffer from overalkylation, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. pressbooks.pubjove.com Using a large excess of the amine can favor monoalkylation. jove.com
Reductive Amination: This two-step, one-pot process involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. libretexts.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN). libretexts.org
Gabriel Synthesis: This method is specifically for preparing primary amines but highlights the use of a protected nitrogen source to avoid overalkylation. pressbooks.publibretexts.org It involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis to release the primary amine. libretexts.org
"Borrowing Hydrogen" Methodology: This sustainable approach uses alcohols as alkylating agents. rsc.orgorganic-chemistry.org A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, with the borrowed hydrogen being returned in the reduction step. organic-chemistry.orgnih.gov
Table 2: Overview of Amine Alkylation Methods
| Method | Alkylating Agent | Key Features | Potential Issues |
|---|---|---|---|
| Direct Alkylation | Alkyl Halides | Simple SN2 reaction. pressbooks.pub | Polyalkylation is a common side reaction. pressbooks.pubjove.com |
| Reductive Amination | Aldehydes/Ketones | Forms a new C-N bond and reduces in one pot. libretexts.org | Requires a suitable carbonyl compound. |
| Gabriel Synthesis | Alkyl Halides | Avoids overalkylation for primary amines. pressbooks.pub | Limited to primary amine synthesis. |
| Borrowing Hydrogen | Alcohols | Atom-economical and environmentally friendly. rsc.orgorganic-chemistry.org | Requires a specific catalyst system. organic-chemistry.org |
Selective N-Alkylation Strategies in Quinoline Amines
For the synthesis of this compound, the selective mono-N-alkylation of 4-amino-3-nitroquinoline with a decyl group is required. Given the potential for overalkylation with methods like direct alkylation with decyl halides, careful control of reaction conditions or the use of more selective modern methods is crucial. jove.com
The "borrowing hydrogen" or hydrogen autotransfer methodology, using decyl alcohol as the alkylating agent in the presence of a suitable transition metal catalyst, presents an elegant and efficient strategy. rsc.orgorganic-chemistry.org This approach has been successfully applied to the N-alkylation of various (hetero)aromatic amines, including aminoquinolines. organic-chemistry.orgnih.gov The use of specific catalysts, such as those based on cobalt or iridium, can promote high selectivity for mono-alkylation. organic-chemistry.orgnih.gov
Alternative strategies could involve a reductive amination approach, reacting 4-amino-3-nitroquinoline with decanal (B1670006) in the presence of a reducing agent. This method also offers good control over the degree of alkylation. The choice of synthetic route will ultimately depend on factors such as substrate compatibility, desired yield, and the availability of reagents and catalysts.
Targeted Synthesis of this compound Derivatives
The targeted synthesis of this compound and its analogs involves a multi-step process that begins with the construction of the core quinoline scaffold, followed by functionalization to introduce the nitro and decylamino groups at the appropriate positions.
The synthesis of 4-amino-3-nitroquinoline derivatives typically commences with the formation of the quinoline ring system. A common starting point is the nitration of a quinolin-4-one to produce a 3-nitroquinolin-4(1H)-one. nih.gov For instance, quinolin-4(1H)-one can be treated with concentrated nitric acid to yield 3-nitroquinolin-4(1H)-one. nih.gov Subsequent chlorination, often with a reagent like phosphorus oxychloride (POCl₃), converts the hydroxyl group at the 4-position into a good leaving group, forming a 4-chloro-3-nitroquinoline (B17048) intermediate. nih.govgoogle.com
This 4-chloro-3-nitroquinoline is a versatile precursor for introducing the desired amino group at the C4 position. Nucleophilic aromatic substitution with an appropriate amine, in this case, decylamine, would lead to the formation of this compound. A general representation of this pathway is the reaction of 4-chloro-3-nitroquinoline with an amine to yield the corresponding 4-amino-3-nitroquinoline derivative. google.com The final step often involves the reduction of the nitro group to an amino group, which can be achieved through catalytic hydrogenation using catalysts like Raney nickel or platinum on charcoal. google.com
Several named reactions are fundamental to the synthesis of the quinoline core itself, including the Skraup, Combes, and Friedländer syntheses. iipseries.org The Skraup synthesis, for example, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. iipseries.orgnih.gov The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones. iipseries.org The Friedländer synthesis offers another route through the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.orgmdpi.com
A variety of 4-amino-3-nitroquinoline derivatives have been synthesized using these general principles. For example, 7-bromo-4-chloro-3-nitroquinoline (B1289021) has been treated with aqueous ammonia (B1221849) to produce 7-bromo-3-nitroquinolin-4-amine. nih.gov
Table 1: Examples of Reagents and Conditions in the Synthesis of 4-Amino-3-nitroquinoline Precursors
| Starting Material | Reagent(s) | Product | Reference |
| Quinolin-4(1H)-one | conc. HNO₃ | 3-Nitroquinolin-4(1H)-one | nih.gov |
| 6-Chloroquinolin-4(1H)-one | conc. HNO₃ | 6-Chloro-3-nitroquinolin-4(1H)-one | nih.gov |
| 3-Nitroquinolin-4(1H)-one | POCl₃ | 4-Chloro-3-nitroquinoline | nih.gov |
| 4-Hydroxyquinoline | HNO₃, then chlorination | 4-Chloro-3-nitroquinoline | google.com |
| 7-Bromo-4-chloro-3-nitroquinoline | aq. NH₄OH | 7-Bromo-3-nitroquinolin-4-amine | nih.gov |
In the synthesis of complex molecules like this compound and its analogs, protecting groups are often indispensable tools. uchicago.edu They are temporarily introduced to mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. uchicago.edu An ideal protecting group should be easy to introduce and remove, stable to the desired reaction conditions, and should not introduce new stereogenic centers. uchicago.edu
For instance, in the synthesis of quinoline derivatives, a phenol (B47542) group might be protected with an acetyl group before a subsequent cyanation reaction. acs.org This prevents the phenol from reacting with the cyanation reagents. The acetyl group can then be removed under specific conditions to regenerate the phenol. Another common protecting group for hydroxyl functions is the methoxymethyl (MOM) ether. acs.org
In the context of synthesizing substituted quinolines, protecting groups can be crucial for achieving the desired regioselectivity. For example, the Bräse group utilized sulfonylamino quinolines where the sulfonyl group acts as a protecting group for the amino functionality. This allowed for various transformations on the quinoline ring, with the amino group being readily deprotected later by hydrolysis. mdpi.com Photoremovable protecting groups (PPGs) represent an advanced strategy, allowing for deprotection with light, which can be particularly useful for applications in biological systems. researchgate.netnih.gov Quinoline-based PPGs for cysteine have been developed that are compatible with various ligation strategies in protein synthesis. nih.gov
Table 2: Examples of Protecting Groups in Quinoline Synthesis
| Functional Group Protected | Protecting Group | Deprotection Conditions | Reference |
| Phenol | Acetyl | Ammonium hydroxide | acs.org |
| Alcohol | Methoxymethyl (MOM) | Trifluoroacetic acid (TFA) | acs.org |
| Amine | Sulfonyl | Hydrolysis | mdpi.com |
| Cysteine (thiol) | 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) | Photolysis (light) | nih.gov |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.com This technology has been successfully applied to the synthesis of quinoline derivatives. benthamdirect.comacs.orgjmpas.com
The key advantages of microwave irradiation include rapid and uniform heating of the reaction mixture, which can lead to significant rate enhancements. acs.org For example, the synthesis of certain quinoline derivatives under microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. nih.gov Chauhan et al. reported the microwave-assisted synthesis of 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines in high yields and short reaction times using water as a solvent. researchgate.net This highlights the potential for developing more environmentally benign synthetic protocols. benthamdirect.com
Microwave-assisted synthesis can be performed under solvent-free conditions or on solid supports, further enhancing its green chemistry credentials. nih.gov For instance, a one-pot, three-component synthesis of quinoline-hybrid dihydropyridopyrimidines and dihydropyrazolopyridines has been achieved using microwave irradiation without a catalyst. acs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoline Derivative
| Reaction | Method | Reaction Time | Yield | Reference |
| Skraup synthesis of 7-amino-8-methylquinoline | Conventional Heating | Several hours | Moderate | nih.gov |
| Skraup synthesis of 7-amino-8-methylquinoline | Microwave-Assisted | Significantly reduced | Similar to conventional | nih.gov |
Methodologies for Compound Purification and Analytical Characterization
Following the synthesis of this compound and its analogs, rigorous purification and characterization are essential to confirm the identity and purity of the compounds.
Purification is often achieved through crystallization from a suitable solvent or solvent mixture. researchgate.netgoogle.com The choice of solvent is critical and is determined by the solubility characteristics of the target compound and any impurities. For example, 8-nitroquinoline (B147351) has been purified by crystallization from isopropyl alcohol. google.com In some cases, a series of recrystallizations may be necessary to achieve the desired level of purity. researchgate.net
Once purified, the compounds are subjected to a battery of analytical techniques for structural elucidation and confirmation. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.govmdpi.combrieflands.com Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O, C=N, C-F, and N-H bonds, by their characteristic absorption frequencies. jmpas.comsapub.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify components of a mixture. brieflands.comsemanticscholar.org
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which can be compared to the calculated values for the proposed structure. brieflands.comsemanticscholar.org
X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure. mdpi.com
The combination of these techniques provides a comprehensive characterization of the synthesized compounds, ensuring their structural integrity and purity.
Structure Activity Relationship Sar Analysis of N Decyl 3 Nitroquinolin 4 Amine Derivatives in Biological Systems
Fundamental Principles of Structure-Activity Relationship in Chemical Biology
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and chemical biology that correlates the chemical structure of a molecule with its biological activity. orientjchem.org SAR studies are crucial for the design and development of new therapeutic agents with enhanced potency and reduced side effects. orientjchem.org The core principle is that the biological effect of a compound is a function of its physicochemical properties, which are in turn dictated by its molecular structure. These properties include steric, electronic, and hydrophobic characteristics.
Key aspects of SAR analysis involve:
Identification of the Pharmacophore: This is the essential three-dimensional arrangement of atoms or functional groups required for biological activity.
Functional Group Modification: Systematically altering or substituting functional groups on a lead compound to observe the effect on its activity. This helps in understanding the role of each group in binding to a biological target.
Positional Isomerism: Changing the position of a substituent on the molecular scaffold can significantly impact activity, providing insights into the spatial requirements of the target's binding site. orientjchem.org
Stereochemistry: The spatial arrangement of atoms (stereoisomerism) can dramatically affect biological activity, as biological targets like enzymes and receptors are often chiral. orientjchem.org
By systematically modifying a lead compound, such as N-Decyl-3-nitroquinolin-4-amine, and observing the resulting changes in biological potency, researchers can build a comprehensive SAR model. This model guides the rational design of more effective molecules. For instance, SAR studies on quinoline (B57606) derivatives have highlighted the importance of specific substituents at various positions for activities ranging from anticancer to antimicrobial. orientjchem.orgbiointerfaceresearch.com
Conformational and Electronic Influences of the N-Decyl Moiety on Biological Interactions
The N-decyl moiety, a ten-carbon alkyl chain attached to the amino group at the 4-position of the quinoline ring, plays a critical role in the molecule's interaction with biological systems through its conformational flexibility and electronic properties.
The length and branching of the alkyl chain at the N-4 position of the quinoline ring are critical determinants of biological potency. This is because the alkyl chain can influence the molecule's ability to cross cell membranes and its binding affinity to target receptors. orientjchem.org
Research on various quinoline derivatives has consistently shown that modifying the length of an alkyl side chain can significantly alter biological activity. ijpsdronline.com For example, in a series of quinoline-based compounds, derivatives with longer alkyl chains have demonstrated increased positive effects against certain viral infections. nih.gov Conversely, in other contexts, such as anti-inflammatory activity, a shorter alkyl linker (e.g., three carbons) was found to be more effective than longer chains (four or six carbons). frontiersin.org This suggests that an optimal chain length often exists for a specific biological target, balancing factors like lipophilicity and steric fit within the binding pocket.
The introduction of branching in the alkyl chain can also modulate activity by altering the steric profile of the molecule, which can lead to more specific or tighter binding to a receptor. The potency of imidazoquinoline derivatives, for instance, was found to be sensitive to the length of the N-alkyl chain. chemrxiv.org
| Compound Series | Alkyl Chain Variation | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Quinolinyl Hybrids | 3-carbon vs. 4- and 6-carbon linker | 3-carbon linker showed higher anti-inflammatory activity. | frontiersin.org |
| Antiviral Quinolines | Increasing chain length | Longest chain length showed maximal positive effects. | nih.gov |
| Quinolinium Salts | C8 to C20 chains | C12 chain showed potent antimicrobial activity. | nih.gov |
| Imidazoquinolines | Increasing N-alkyl chain length | Activity was curtailed with increased chain length. | chemrxiv.org |
The N-decyl chain significantly contributes to the molecule's lipophilicity, which is its ability to dissolve in fats, oils, and other nonpolar solvents. nih.gov This property is crucial for a molecule's ability to passively diffuse across the lipid bilayers of cell membranes, a key step in reaching intracellular targets. nih.gov The introduction of a hydrophobic alkyl chain, such as the decyl group, generally enhances lipophilicity and can improve cellular uptake and binding affinity to hydrophobic pockets within a target receptor. orientjchem.org
The steric bulk of the decyl group also plays a role in molecular recognition. The size and shape of the alkyl chain can influence how the molecule fits into a binding site. A bulky group might either enhance binding through favorable van der Waals interactions or hinder it by causing steric clashes. clockss.org The flexibility of the long decyl chain allows it to adopt various conformations, potentially enabling it to fit into binding sites of different shapes. However, excessive flexibility can sometimes be detrimental if a more rigid conformation is required for optimal binding.
Significance of the Nitro Group at the C-3 Position for Modulating Biological Activity
The nitro (NO₂) group at the C-3 position of the quinoline ring is a powerful modulator of the molecule's biological activity due to its strong electronic effects and reactivity.
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This strong electron-withdrawing nature significantly deactivates the quinoline ring, making it more electron-deficient. mdpi.com This electronic perturbation can have several consequences:
Activation of Adjacent Positions: The electron-withdrawing ability of the nitro group can activate adjacent positions for nucleophilic substitution reactions. nih.govsemanticscholar.org This property is synthetically useful for creating diverse derivatives.
Modulation of Binding Affinity: The electronic changes can alter the molecule's ability to participate in hydrogen bonding or other electronic interactions within a biological target's binding site.
Reactivity: The nitro group itself can undergo reduction in biological systems to form nitroso and hydroxylamine (B1172632) intermediates, which can be reactive species. mdpi.com The presence of a nitro group at the C-3 position has been specifically investigated for creating novel anticancer agents. nih.govresearchgate.net
In some cases, the steric effects of a nitro group can be as important as its electronic effects. For example, a nitro group at the 8-position of a 1-methyl-2-quinolone (B133747) was found to sterically distort the quinolone ring, increasing its reactivity. clockss.org
Comparing the biological activity of 3-nitroquinoline (B96883) derivatives with their non-nitrated counterparts provides direct evidence for the role of the nitro group. Studies on various quinoline-based compounds have shown that the presence and position of a nitro group are critical for activity.
For instance, research has demonstrated that the introduction of a nitro group can confer or significantly enhance cytotoxic effects against cancer cell lines. In a study of 2-styryl-quinolines, derivatives with a hydroxyl (-OH) group at the 8-position exhibited better cytotoxicity against HeLa cells than analogous compounds with a nitro (-NO₂) group at the same position. acs.org However, in another study, a series of novel 3-nitroquinoline derivatives showed prominent inhibitory activities against EGFR-overexpressing tumor cell lines, with some compounds having IC₅₀ values in the micromolar or even nanomolar range, highlighting the potential of the 3-nitroquinoline scaffold for developing anticancer agents. nih.gov
| Quinoline Derivative Type | Observation | Biological Context | Reference |
|---|---|---|---|
| 3-Nitroquinolines | Showed prominent inhibitory activities with low IC₅₀ values. | Antiproliferative against EGFR-overexpressing tumor cells. | nih.gov |
| 6-Nitroquinolines | The 6-nitro regioisomer of nitroxoline (B368727) showed substantially different biological activities compared to the 5-nitro isomer (nitroxoline). | Antibacterial, enzyme inhibition. | srce.hr |
| Chalcone-tethered Quinolines | A nitro group at the para-position of a phenyl ring resulted in the most active compound. | Anticancer activity. | researchgate.net |
| 2-Styryl-8-substituted Quinolines | Hydroxy-substituted analogs showed better cytotoxicity than nitro-substituted analogs. | Cytotoxicity against HeLa cells. | acs.org |
Contribution of the Quinoline Core to Molecular Recognition and Activity Profile
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. researchgate.netbiointerfaceresearch.combohrium.com Its unique chemical properties allow for diverse interactions with biological targets, making it a cornerstone in the development of new therapeutic agents. researchgate.netrsc.org
Importance of the Fused Aromatic Heterocycle for Target Binding
The fused aromatic system of the quinoline ring is fundamental to its biological activity. Its planar structure and extended π-conjugation system facilitate intercalation with DNA, a mechanism underlying the anticancer activity of some quinoline derivatives. orientjchem.org This structural feature allows the molecule to insert itself between the base pairs of the DNA double helix, disrupting its normal function and leading to cell death.
Positional Effects of Substituents on the Quinoline Ring on Biological Activity
The type, position, and nature of substituents on the quinoline ring dramatically influence the biological profile of its derivatives. biointerfaceresearch.comontosight.ai Strategic placement of different functional groups can enhance potency, selectivity, and pharmacokinetic properties.
For instance, in the context of anticancer activity, the introduction of hydroxyl or methoxy (B1213986) groups at the C7 position of the quinoline ring has been shown to improve antitumor efficacy. orientjchem.org Similarly, substitutions at the C2 and C4 positions are often crucial for activity. A study on 2,4-disubstituted quinoline derivatives revealed that amide and secondary amine linkers at the C4 position significantly impacted their antimalarial activity. nih.gov Another study highlighted that compounds with substitutions at the C2 and C3 positions were more active against certain cancer cell lines than those with substitutions at C4 and C8. orientjchem.org
The presence of a nitro group, as seen in this compound, can also significantly modulate biological activity. Nitro groups are known to enhance the cytotoxicity of quinoline derivatives against cancer cells. ontosight.ai The position of this group is critical; for example, nitration at the 3-position of a 4-quinolone was found to be a key modification. researchgate.net
The alkyl chain attached to the amine group also plays a pivotal role. The length and hydrophobicity of this chain can influence the compound's ability to cross cell membranes and its binding affinity to the target. orientjchem.org For example, in a series of ibuprofen-quinolinyl hybrids, the length of the alkyl linker connecting the two moieties was found to be a critical determinant of anti-inflammatory activity. frontiersin.org
The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives:
| Substituent | Position(s) | Effect on Biological Activity | Reference(s) |
| Hydroxyl/Methoxy | C7 | Improved antitumor activity | orientjchem.org |
| Amide/Secondary Amine Linker | C4 | Modulated antimalarial activity | nih.gov |
| Various Substituents | C2, C3 | Increased activity against specific cancer cell lines | orientjchem.org |
| Nitro Group | C3 | Enhanced cytotoxicity against cancer cells | ontosight.airesearchgate.net |
| Alkyl Chain | Varies | Influences membrane permeability and target binding | orientjchem.orgfrontiersin.org |
| Fluoro | C3 (on a triazole substituent) | Increased activity in quinoline-triazole hybrids | frontiersin.org |
| Electron-donating group (e.g., OCH3) | C2 | Enhanced antimalarial activity in a quinoline-imidazole hybrid | rsc.org |
| Electron-withdrawing group (e.g., Cl) | C2 | Loss of antimalarial activity in a quinoline-imidazole hybrid | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational SAR Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling and other computational methods are indispensable tools in modern drug discovery, providing insights into the relationship between the chemical structure of a compound and its biological activity. arabjchem.orgresearchgate.net These approaches are particularly valuable for understanding and predicting the activity of quinoline derivatives. nih.gov
Development of Predictive Models for Biological Activity of Quinoline Derivatives
Numerous QSAR models have been developed to predict the biological activities of quinoline derivatives, including their antimalarial, anticancer, and antibacterial effects. nih.govresearchgate.netnih.gov These models are built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms to establish a mathematical relationship between molecular descriptors and biological activity. arabjchem.orgnih.gov
For example, a 3D-QSAR study on a large dataset of 178 quinoline derivatives was conducted to design new antimalarial agents. nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models showed strong predictive power, with high correlation coefficients. nih.gov Similarly, QSAR models have been successfully developed to predict the activity of quinoline derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Recent studies have also utilized 2D- and 3D-QSAR models to predict the activity of quinoline derivatives against Plasmodium falciparum, the parasite that causes malaria, with the models being experimentally validated. mdpi.com
Identification of Key Molecular Descriptors for this compound Analogs
The predictive power of a QSAR model relies on the selection of relevant molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. nih.govresearchgate.net For this compound analogs, key descriptors would likely include:
Topological Descriptors: These describe the connectivity and branching of the molecule, which can influence its shape and interaction with a binding site.
Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of partial charges, are crucial for understanding reactivity and electrostatic interactions. researchgate.net The presence of the electron-withdrawing nitro group would significantly impact these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule. For instance, the length and conformation of the decyl chain would be a critical steric factor influencing binding.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that quantifies the hydrophobicity of a molecule. The long decyl chain in this compound would contribute significantly to its hydrophobicity, affecting its membrane permeability and binding to hydrophobic pockets in target proteins.
A QSAR study on nitrogen heterocycles identified descriptors such as the solvent-accessible surface area of atoms with specific partial charges and the absolute surface area of carbon atoms as important for predicting activity. nih.gov Another study highlighted the significance of descriptors like the frequency of hydrogen atoms at a certain bond distance from nitrogen atoms. nih.gov
The following table lists some key molecular descriptors and their potential relevance for this compound analogs:
| Descriptor Class | Specific Descriptor Example | Relevance to this compound Analogs | Reference(s) |
| Topological | Wiener Index | Describes molecular branching and compactness. | researchgate.net |
| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and ability to participate in charge-transfer interactions. | researchgate.net |
| Partial Charges | Determines electrostatic interactions with the target. | nih.gov | |
| Steric | Molar Refractivity | Relates to molecular volume and polarizability. | researchgate.net |
| van der Waals Volume | Describes the space occupied by the molecule. | mdpi.com | |
| Hydrophobic | LogP | Quantifies lipophilicity, affecting membrane permeability and hydrophobic interactions. | researchgate.net |
| 3D Descriptors | Solvent Accessible Surface Area | Indicates the area of the molecule accessible to a solvent, relevant for interactions in a biological environment. | nih.gov |
Implications for Ligand-Based and Structure-Based Chemical Probe Design
The insights gained from SAR and QSAR studies have significant implications for the rational design of novel chemical probes based on the this compound scaffold. nih.gov
Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design approaches are employed. mdpi.com QSAR models, like the ones described above, are a cornerstone of this strategy. mdpi.comnih.gov By analyzing the contour maps generated from 3D-QSAR models, researchers can identify regions around the scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. mdpi.com This information guides the synthesis of new analogs with a higher probability of being active. For example, if a QSAR model indicates that a bulky, hydrophobic group is preferred at a certain position, chemists can synthesize derivatives with different alkyl or aryl substituents at that position.
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. biorxiv.org Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of the target. nih.govmdpi.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies could reveal whether the nitro group is involved in a specific interaction or if the decyl chain fits into a hydrophobic pocket. This knowledge allows for the design of new molecules with improved complementarity to the binding site, potentially leading to higher affinity and selectivity. Iterative cycles of molecular docking, synthesis, and biological testing can be used to optimize the lead compound into a potent and selective chemical probe. biorxiv.org
Molecular Mechanisms of Biological Interaction and Cellular Activity for N Decyl 3 Nitroquinolin 4 Amine
Investigation of Molecular Target Engagement and Binding Mechanisms
The efficacy of a therapeutic agent is contingent on its ability to bind to specific molecular targets, thereby altering their function. Investigations into N-Decyl-3-nitroquinolin-4-amine and its analogs focus on interactions with enzymes critical to cell function and the modulation of nucleic acid and protein structures.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to be a core component of various enzyme inhibitors. researchgate.netatlantis-press.com Derivatives have shown significant activity against kinases and topoisomerases, enzymes pivotal in cell proliferation, signaling, and DNA maintenance.
Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, is a known target for quinoline derivatives. atlantis-press.com Furthermore, specific 4-aminoquinoline (B48711) derivatives have been synthesized and evaluated as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), an enzyme involved in inflammatory and immune responses. nih.gov The development of quinazoline-based compounds, structurally related to quinolines, as pan-HER inhibitors (targeting EGFR, HER2, and HER4) further underscores the potential of this chemical class to function as kinase inhibitors. nih.gov The this compound compound, by extension, is investigated for similar inhibitory potential against these or other kinase families.
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. nih.gov They are validated targets for cancer chemotherapy. The indenoisoquinolines and camptothecins are well-known topoisomerase I inhibitors. nih.govresearchgate.net Notably, aromathecins, which are hybrid structures of these two classes, also function as topoisomerase I inhibitors. The synthesis of these aromathecins has utilized 2-chloro-3-nitroquinolin-4-amine (B172170) derivatives as key precursors, suggesting that the 3-nitroquinoline-4-amine core is compatible with topoisomerase inhibition. researchgate.net Studies on related acridone (B373769) derivatives have also shown them to be potent Topoisomerase II poisons. scirp.org This suggests that this compound may interact with and inhibit the function of topoisomerases.
| Compound Class | Enzyme Family | Specific Target Example | Observed Effect |
|---|---|---|---|
| 4-Aminoquinoline Derivatives | Kinases | RIPK2 | Inhibition of kinase activity. nih.gov |
| Quinoline Derivatives | Kinases | PI3K/mTOR pathway | Inhibition of signaling pathway. atlantis-press.com |
| Aromathecins (from 3-nitroquinoline (B96883) precursors) | Topoisomerases | Topoisomerase I | Inhibition of enzyme activity. researchgate.net |
| Norindenoisoquinolines | Topoisomerases | Topoisomerase I | Inhibition of DNA relaxation and cleavage complex stabilization. nih.gov |
Beyond direct enzyme inhibition, small molecules can exert their effects by physically interacting with and altering the structure and function of macromolecules like DNA and proteins.
DNA Interaction: Quinolone compounds are recognized for their ability to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. researchgate.net This action can disrupt DNA replication and transcription and lead to the activation of DNA damage response pathways. The related compound, 4-nitroquinoline-1-oxide (4NQO), is a well-characterized mutagen that forms bulky adducts with DNA, primarily at guanine (B1146940) residues. nih.govresearchgate.net This capacity for covalent DNA binding and damage is a known mechanism for the cytotoxicity of nitroaromatic compounds. metu.edu.tr It is hypothesized that this compound may share this ability to bind to DNA, either through intercalation or adduct formation, thereby interfering with its template function. mdpi.com
Protein Structure Modulation: The function of many proteins, particularly those involved in signaling, is regulated by their conformation. Post-translational modifications (PTMs) can significantly alter the structure of intrinsically disordered proteins (IDPs) to modulate their activity. nih.gov While direct evidence for this compound modulating protein structure is still under investigation, it is a plausible mechanism that a small molecule binder could induce conformational changes in a target protein, similar to a PTM, leading to either activation or inhibition of its function.
Understanding the precise nature of the interaction between a ligand like this compound and its biological receptor is key to structure-based drug design. This involves identifying the binding site and the specific molecular forces that stabilize the complex. nih.gov
Enzymatic reactions can transform molecules, modulating how they interact with receptors and affecting cellular outcomes. rsc.org The binding of a ligand to its receptor is governed by a combination of interactions, including hydrogen bonds, electrostatic interactions (e.g., salt bridges), and hydrophobic interactions. nih.govunica.it For instance, in the design of norindenoisoquinoline topoisomerase inhibitors, the protonation state of amine groups at physiological pH was found to be critical for activity, highlighting the importance of electrostatic interactions with the target. nih.gov Molecular modeling studies of other ligands have identified key amino acid residues, such as aspartate, as crucial for forming salt bridges with positively charged groups on the ligand. unica.it For this compound, the decyl chain provides a significant hydrophobic component, likely interacting with hydrophobic pockets in a target's binding site, while the quinoline ring and its substituents can participate in hydrogen bonding and π-stacking interactions.
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Group on Receptor | Significance |
|---|---|---|---|
| Hydrophobic Interactions | Decyl (alkyl) chain | Hydrophobic pocket with nonpolar amino acids (e.g., Leucine, Valine) | Anchoring the ligand in the binding site. |
| Hydrogen Bonding | Amine (-NH), Nitro (-NO2) groups | Polar amino acid residues (e.g., Serine, Threonine, Asparagine) | Providing specificity and stability to the binding. |
| Electrostatic Interactions (Salt Bridge) | Protonated amine group | Acidic amino acid residues (e.g., Aspartate, Glutamate) | Strong, directional interaction crucial for affinity. unica.it |
| π-Stacking | Quinoline aromatic ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | Stabilizing the orientation of the ligand. |
Elucidation of Intracellular Pathways Modulated by this compound Derivatives
The interaction of a compound with its molecular target initiates a cascade of events within the cell, altering signaling pathways and fundamental cellular processes.
Signal transduction pathways are the mechanisms by which cells convert an external or internal signal into a specific cellular response. youtube.com These pathways often involve a series of protein kinases that phosphorylate downstream targets. youtube.com Given that quinoline derivatives are known to inhibit kinases like those in the EGFR and PI3K/Akt/mTOR pathways, this compound could disrupt these critical cascades. researchgate.netatlantis-press.com By blocking a key kinase, the compound could halt the propagation of growth and survival signals, a common strategy in cancer therapy. mdpi.com The initiation of such a blockade begins with the ligand binding to a receptor, which can be a receptor tyrosine kinase itself, leading to a change in protein conformation and subsequent downstream effects. youtube.comyoutube.com
Cells have elaborate systems to maintain homeostasis, and a primary one is the DNA damage response (DDR). The DDR is a network of signaling pathways that detects DNA lesions, arrests the cell cycle to allow for repair, and can trigger programmed cell death (apoptosis) if the damage is irreparable. mdpi.comsigmaaldrich.com
Compounds like 4-nitroquinoline-1-oxide (4NQO), which is structurally related to the core of this compound, are potent inducers of DNA damage. nih.gov The cellular response to such damage involves the activation of upstream DDR kinases like ATM and ATR. mdpi.com These kinases then phosphorylate a host of downstream proteins that execute the cell cycle checkpoint and recruit DNA repair machinery. mdpi.com Studies on 4NQO have shown that cells deficient in certain DNA repair pathways, such as those from Xeroderma Pigmentosum (XP) patients, are hypersensitive to its effects. nih.govnih.gov This indicates that the lesions it creates are substrates for nucleotide excision repair. It is therefore highly probable that this compound also induces DNA damage, activating the DDR and potentially leading to cell cycle arrest or apoptosis in cells that cannot cope with the lesions.
| Protein Category | Protein Example | Function in DDR |
|---|---|---|
| Sensors | RPA (Replication Protein A) | Binds to single-stranded DNA at damage sites. nih.gov |
| Transducers (Kinases) | ATM / ATR | Master regulators that phosphorylate and activate downstream targets upon damage detection. mdpi.com |
| Mediators | BRCA1 | Scaffolding protein that facilitates signal transduction and repair. |
| Effectors | p53 | Transcription factor that regulates cell cycle arrest, apoptosis, and senescence. sigmaaldrich.com |
| Effectors | CHK1 / CHK2 | Checkpoint kinases that halt cell cycle progression. mdpi.com |
Mechanistic Insights from Preclinical Efficacy Studies
Preclinical research into this compound and related compounds has begun to illuminate the molecular pathways through which it exerts its biological effects, particularly its anti-cancer properties. These studies provide a foundational understanding of its interaction with cellular components and the resulting impact on cell behavior and viability.
The anti-cancer activity of this compound is believed to stem from multiple molecular mechanisms, a characteristic common to the broader quinoline class of compounds. The primary proposed mechanisms include lysosomotropic action and potential interference with DNA replication processes.
Lysosomotropic Action : A significant mechanism of action for amine-containing compounds like this compound is their behavior as lysosomotropic agents. google.com As weakly basic compounds, they can freely permeate cell membranes in their neutral state. Once inside the highly acidic environment of lysosomes (pH 4.5-5.0), the amine group becomes protonated. google.com This protonation traps the molecule within the lysosome, leading to its accumulation. This process disrupts the organelle's internal pH gradient and compromises its function. google.com Lysosomes are crucial for cellular processes such as autophagy, degradation of cellular waste, and nutrient recycling. google.com Their disruption can trigger pathways leading to cell death and impair the ability of cancer cells to survive under stress. google.com Notably, many cancer cells exhibit enlarged and more acidic lysosomes compared to non-cancerous cells, potentially making them more susceptible to this mechanism of action. google.com
DNA Intercalation and Topoisomerase Inhibition : The quinoline scaffold is a well-established pharmacophore known to interact with DNA. Some quinoline derivatives exert their anti-tumor effects by intercalating between DNA base pairs, distorting the helical structure and interfering with the normal functions of enzymes involved in DNA replication and transcription. researchgate.net Furthermore, these compounds can act as topoisomerase inhibitors. researchgate.netresearchgate.net Topoisomerases are vital enzymes that manage the topological state of DNA during replication. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis. researchgate.net While direct evidence for this compound is still emerging, its structural similarity to known topoisomerase inhibitors suggests this may be a contributing mechanism. researchgate.netresearchgate.net
The molecular interactions of this compound translate into distinct and observable changes in cellular behavior (phenotypes), primarily characterized by reduced cell viability and the induction of programmed cell death.
Inhibition of Proliferation and Cytotoxicity : The most direct cellular phenotype observed in preclinical studies is the potent antiproliferative activity of this compound and its analogs against various cancer cell lines. researchgate.net Studies have demonstrated its toxicity in cancer cell lines, including those of the lung and colon. researchgate.net This cytotoxic effect is the culmination of the underlying molecular mechanisms; by disrupting critical cellular machinery like lysosomes and DNA replication, the compound pushes the cell toward a state where it can no longer grow or divide, leading to cell death. google.comresearchgate.net
Disruption of Autophagy : The modulation of lysosomal function directly correlates with the disruption of autophagy. google.com Autophagy is a cellular survival mechanism that cancer cells often exploit to withstand stress, such as that induced by chemotherapy. By compromising the lysosomes, which are essential for the final degradation step in autophagy, this compound can inhibit this protective process, thereby impairing cancer cell viability and potentially overcoming drug resistance. google.com
The table below summarizes the observed cellular phenotypes in preclinical models.
Table 1: Observed Cellular Phenotypes and Affected Cancer Cell Lines
| Cellular Phenotype | Affected Cancer Cell Lines | Proposed Molecular Target | Source(s) |
|---|---|---|---|
| Antiproliferative Activity / Cytotoxicity | Human Lung (A-549, H-460), Human Colon (HCT-116) | Lysosomes, DNA/Topoisomerase | researchgate.net |
| Impaired Autophagy | General Cancer Cells | Lysosomes | google.com |
| Compromised Cell Viability | General Cancer Cells | Lysosomes, DNA/Topoisomerase | google.com |
Structure-Mechanism Relationships: Linking Molecular Features to Functional Outcomes
The specific biological activity of this compound is intrinsically linked to its unique molecular architecture. The interplay between the quinoline core, the nitro group, and the decyl chain dictates its potency and mechanistic behavior. This structure-activity relationship (SAR) is crucial for understanding its function.
Quinoline Core : The 4-aminoquinoline scaffold serves as the foundational structure. This bicyclic aromatic system is a privileged pharmacophore in drug discovery, known for its ability to intercalate into DNA and its presence in lysosomotropic drugs like chloroquine. google.comresearchgate.net Its planar nature facilitates interaction with DNA, while the nitrogen atom in the amine group is key to its lysosomotropic properties. google.com
3-Nitro Group : The electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the quinoline ring. This modification can enhance the molecule's interaction with biological targets. In related nitroquinoline compounds, the nitro group has been shown to be critical for biological activity, partly by modulating the molecule's redox potential, which can be important for its mechanism of action in the cellular environment. nih.gov
N-Decyl Chain : The long, lipophilic N-decyl chain at the 4-amino position is a critical determinant of the compound's potency. researchgate.net This feature significantly enhances the molecule's ability to permeate cellular membranes and likely increases its accumulation within the lipid-rich environment of the lysosomal membrane. Studies comparing a series of N-alkyl derivatives have shown that the decyl-substituted compound was more potent than other analogs with shorter alkyl chains, highlighting the importance of this lipophilic tail. researchgate.net However, structure-activity relationship studies on related compound classes suggest that there is often an optimal chain length; chains that are too long can sometimes lead to unfavorable hydrophobic interactions and reduced activity. researchgate.net This indicates that the ten-carbon chain of this compound may be near an optimal length for balancing membrane permeability with effective target engagement. researchgate.netresearchgate.net
The table below outlines the contribution of each molecular feature to the compound's functional outcome.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Isobutyl-3-nitroquinolin-4-amine |
Advanced Theoretical and Computational Studies of N Decyl 3 Nitroquinolin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules, offering a window into their intrinsic reactivity and structure. frontiersin.orgrsc.org These methods can predict molecular geometries, reaction pathways, and various spectroscopic properties with a high degree of accuracy. nih.gov
Density Functional Theory (DFT) is a powerful computational method widely used to study the electronic structure of molecules. nih.govrush.edu For a molecule like N-Decyl-3-nitroquinolin-4-amine, with its considerable conformational flexibility, DFT is invaluable for mapping its potential energy surface.
Conformational Landscapes: The presence of the long, flexible n-decyl chain introduces numerous possible low-energy conformations through rotation around its carbon-carbon single bonds. Conformational analysis using DFT helps identify the most stable three-dimensional arrangements of the molecule. rsc.orgmdpi.com This is critical because the specific conformation can significantly influence how the molecule docks into the binding site of a biological target.
Tautomerism: The 4-aminoquinoline (B48711) scaffold can potentially exist in different tautomeric forms, such as the amino and imino forms. Tautomerism involves the migration of a proton, and DFT calculations can determine the relative energies and stability of these different forms. beilstein-journals.org Studies on similar azo-quinoline systems have shown that DFT can reliably predict the prevalence of different tautomers in various environments. beilstein-journals.org Understanding the dominant tautomer of this compound is essential, as it dictates the pattern of hydrogen bond donors and acceptors available for interacting with biological macromolecules.
Table 1: Key Aspects Investigated by DFT for this compound
| Studied Property | Significance | Computational Approach |
| Conformational Analysis | Identifies stable 3D structures of the molecule, which is crucial for receptor binding. | Potential energy surface scan by varying dihedral angles. |
| Tautomeric Equilibrium | Determines the dominant isomeric form (amino vs. imino), affecting hydrogen bonding patterns. | Calculation of relative energies of tautomers. |
| Geometric Parameters | Provides precise bond lengths and angles for the most stable conformer. | Geometry optimization using a functional like B3LYP. chimicatechnoacta.ru |
| Vibrational Frequencies | Predicts infrared spectra, allowing for comparison with experimental data to confirm the structure. | Frequency calculations on the optimized geometry. |
Electrostatic Potential (ESP) Maps: ESP maps (also known as Molecular Electrostatic Potential, or MEP, maps) are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orguni-muenchen.de These maps are invaluable for predicting how molecules will interact. libretexts.org Regions of negative electrostatic potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net
For this compound, an ESP map would reveal:
High negative potential around the oxygen atoms of the nitro group, indicating a strong electron-withdrawing character and a likely site for hydrogen bond acceptance.
Negative potential associated with the lone pair electrons of the quinoline (B57606) nitrogen and the exocyclic amine nitrogen, also identifying them as potential hydrogen bond acceptors. researchgate.net
Positive potential near the hydrogen atom of the amino group, making it a primary hydrogen bond donor site.
A largely neutral or non-polar potential along the decyl chain, corresponding to its hydrophobic nature.
Molecular Orbitals: The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be distributed over the electron-rich aminoquinoline ring system.
LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-deficient nitroquinoline part of the molecule, particularly involving the nitro group. researchgate.net
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. chimicatechnoacta.ru A smaller gap suggests the molecule is more polarizable and reactive. chemrevlett.com Analysis of these orbitals helps explain the molecule's electronic transitions and its behavior in charge-transfer interactions. researchgate.netsapub.org
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations allow researchers to observe the movement and interactions of molecules over time. mdpi.commdpi.com This is particularly useful for studying how a ligand like this compound interacts with a dynamic biological target such as a protein or enzyme. nih.gov
MD simulations can model the process of a ligand binding to a protein, revealing the intricate dance of molecular recognition. plos.org For this compound, which has shown potential as an anticancer agent, simulations could explore its interaction with targets like DNA gyrase or other topoisomerases, a known mechanism for quinolone compounds. researchgate.net
These simulations can:
Identify Key Interactions: Pinpoint the specific amino acid residues in the protein's binding pocket that form stable hydrogen bonds or hydrophobic interactions with the ligand. plos.orgnih.gov
Predict Binding Affinity: By calculating the free energy of binding, MD simulations can estimate how strongly the ligand binds to its target.
Observe Conformational Changes: Show how the protein and/or the ligand adjust their shapes to achieve the most stable binding pose. The flexibility of the decyl chain would be particularly important in this context, as it could adapt to the shape of a hydrophobic pocket in the target protein.
Table 2: Simulated Interaction Profile for a Hypothetical this compound-Protein Complex
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Amino (-NH) group | Aspartate (Asp), Glutamate (Glu) |
| Hydrogen Bond (Acceptor) | Nitro (-NO₂) oxygens, Quinoline Nitrogen (N1) | Arginine (Arg), Lysine (Lys), Serine (Ser) |
| π-π Stacking | Quinoline ring system | Phenylalanine (Phe), Tyrosine (Tyr) |
| Hydrophobic | Decyl (-C₁₀H₂₁) chain | Leucine (Leu), Valine (Val), Alanine (Ala) |
The environment in which a drug molecule acts is typically aqueous. Solvation plays a critical role in molecular interactions and accessibility to the target site. mdpi.com Computational models can assess these effects using two main approaches:
Explicit Solvent Models: A large number of individual water molecules are included in the simulation box around the solute. This method is computationally intensive but provides a highly detailed picture of specific water-solute interactions. mdpi.com
For this compound, these simulations would be crucial for understanding how its amphipathic nature—a polar head (nitro-amino-quinoline) and a long non-polar tail (decyl chain)—influences its solubility, membrane permeability, and ultimately its ability to reach a cellular target. osti.gov
In Silico Predictive Modeling for Biological Interactions
In silico predictive modeling uses computational techniques to forecast the biological properties of molecules. nih.gov These models are a cornerstone of modern drug discovery, enabling the rapid screening of virtual compounds before committing to costly and time-consuming synthesis and testing. marquette.edu
Quantitative Structure-Activity Relationship (QSAR) is a common predictive modeling approach. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. marquette.edu
For a class of compounds like 4-amino-3-nitroquinolines, a QSAR model could be developed to predict their anticancer activity. researchgate.net The model would use numerical descriptors calculated for each molecule, such as:
Electronic Descriptors: HOMO/LUMO energies, dipole moment (from DFT).
Topological Descriptors: Molecular weight, branching indices.
Structural Descriptors: Number of hydrogen bond donors/acceptors.
Once a statistically robust model is built, it can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, guiding medicinal chemists to focus on the most promising candidates. researchgate.net
Theoretical Prediction of Molecular Interactions with Biological Barriers
The interaction of a molecule with biological barriers, such as cell membranes, is a critical determinant of its potential bioavailability and activity. For this compound, theoretical predictions of these interactions are based on its distinct amphipathic structure, which features a lipophilic decyl tail and a more polar 3-nitroquinolin-4-amine (B112618) headgroup.
Theoretical models, such as molecular dynamics (MD) simulations and quantum chemical calculations, are employed to predict how this compound orients and partitions itself within a lipid bilayer. The long decyl chain is expected to readily insert into the hydrophobic core of the cell membrane, driven by hydrophobic interactions. Simultaneously, the quinoline ring, with its nitro and amine substituents, is predicted to engage in a variety of interactions at the lipid-water interface. These can include hydrogen bonds, π-π stacking with lipid headgroups or membrane proteins, and electrostatic interactions.
Computational studies on similar heterocyclic compounds suggest that the specific orientation and depth of penetration are governed by a delicate balance of these forces. The nitro group, being a strong electron-withdrawing group, and the amine group, a hydrogen bond donor, significantly influence the electrostatic potential surface of the molecule, guiding its interactions with the polar headgroups of phospholipids.
Computational Assessment of Molecular Transport Mechanisms
The passage of this compound across biological barriers is computationally assessed to understand its likely transport mechanisms. Given its physicochemical properties, passive diffusion is a primary candidate for its transport. Computational models can estimate the permeability of the molecule across a lipid bilayer.
One common approach is the use of quantitative structure-activity relationship (QSAR) models that correlate physicochemical descriptors with experimentally determined permeability. For this compound, key descriptors would include its octanol-water partition coefficient (logP), topological polar surface area (TPSA), and molecular weight.
The following table illustrates typical physicochemical descriptors used in such computational assessments, with hypothetical values for this compound based on its structure.
| Descriptor | Predicted Value/Range | Implication for Transport |
| Molecular Weight | ~315 g/mol | Within the range for good permeability |
| logP (octanol/water) | High | Favors partitioning into lipid membranes |
| TPSA | Moderate to High | May limit passive diffusion if too high |
| Hydrogen Bond Donors | 1 | Contributes to polarity |
| Hydrogen Bond Acceptors | 4 | Contributes to polarity |
Furthermore, molecular dynamics simulations can provide a more dynamic picture of the transport process. These simulations can model the energetic landscape of the molecule as it traverses the membrane, identifying potential energy barriers and the most favorable pathways for translocation.
Cheminformatics and Machine Learning Applications in Quinoline Research
Cheminformatics and machine learning have emerged as powerful tools in drug discovery, and their application to quinoline research is extensive. doaj.org These computational techniques enable the rapid analysis of large chemical datasets to identify promising new compounds and to predict their biological activities. doaj.org
Big Data Analysis for Identifying Novel this compound Analogs
The search for novel analogs of this compound with potentially improved properties can be significantly accelerated through big data analysis. This involves screening large chemical libraries, such as ZINC or ChEMBL, for molecules with structural similarity to the parent compound.
Similarity searching algorithms, based on molecular fingerprints (e.g., MACCS keys, ECFP4), can be used to identify compounds with similar structural features. Subsequently, these hits can be filtered based on predicted physicochemical properties to ensure they fall within a desirable range for drug-likeness. This approach allows for the rapid identification of a focused set of analogs for further investigation.
Another approach is de novo drug design, where computational algorithms generate novel molecular structures based on a set of desired properties. These algorithms can be trained on known active quinoline derivatives to learn the structural features associated with a particular biological activity.
Development of Predictive Models for Biological Activity and Selectivity
Predictive models, often based on QSAR or machine learning, are crucial for prioritizing the synthesis and testing of new quinoline derivatives. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov
For a series of this compound analogs, a QSAR model could be developed to predict their activity against a specific biological target. The descriptors used in such a model could include electronic, steric, and hydrophobic parameters.
Machine learning algorithms, such as support vector machines (SVM), random forests, and deep neural networks, can handle more complex and non-linear relationships between structure and activity. doaj.org These models are trained on a dataset of known active and inactive quinoline derivatives and can then be used to predict the activity of new, untested compounds. doaj.org The robustness and predictive power of these models are assessed through internal and external validation techniques. nih.gov
The following table provides an example of how different machine learning models could be applied in quinoline research.
| Machine Learning Model | Application in Quinoline Research | Potential Outcome |
| Support Vector Machines (SVM) | Classification of quinolines as active or inactive | Identification of promising candidates for synthesis |
| Random Forest | Regression analysis to predict IC50 values | Quantitative prediction of potency |
| Deep Neural Networks (DNN) | Learning complex structure-activity relationships | Discovery of non-obvious structural requirements for activity |
The development of these predictive models is an iterative process, where the models are continuously refined as new experimental data becomes available, leading to more accurate predictions and a more efficient drug discovery pipeline. mdpi.com
Emerging Research Avenues and Future Perspectives for N Decyl 3 Nitroquinolin 4 Amine
Design and Synthesis of Next-Generation Quinoline-Based Molecular Probes
The rational design of new molecular probes is essential for exploring and optimizing the biological activities of quinoline (B57606) scaffolds. nih.govresearchgate.net Modern synthetic strategies allow for the creation of highly tunable and diverse libraries of quinoline-based compounds, moving beyond traditional methods to more efficient and targeted approaches. nih.govresearchgate.net These strategies are crucial for developing next-generation probes based on the N-Decyl-3-nitroquinolin-4-amine framework.
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional structures with distinct molecular cores, often guided by computational analysis. nsf.govchimia.ch This approach allows chemists to navigate away from a known chemical series to discover novel compounds that retain the desired biological activity but may possess improved properties. For instance, research has demonstrated the ability to directly convert quinoline N-oxides into N-acylindoles, effectively "hopping" between different heteroaromatic scaffolds. nsf.gov Similarly, a focused scaffold hopping approach combined with pharmacophore modeling has been used to transition from quinoline to quinazoline-based inhibitors for specific bacterial targets. nih.gov
Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical or chemical properties, is another key tactic. ptchm.pl This strategy is used to optimize lead compounds for improved potency, selectivity, or pharmacokinetic profiles. In quinoline chemistry, bioisosteric replacement of a phenyl ring with a thiophene (B33073) ring has been shown to be well-tolerated in terms of maintaining inhibitory activity against certain enzymes. jst.go.jp Another example includes the replacement of a key structural ring in known anticancer agents with a quinoline ring to generate novel molecules with tubulin polymerization inhibition activity. rsc.org These strategies could be applied to this compound to generate new analogues with potentially enhanced or entirely new biological functions.
Fragment-Based Drug Discovery (FBDD) has emerged as a successful approach for identifying lead compounds by screening low-molecular-weight fragments against biological targets. nih.govmdpi.com This method allows for the exploration of chemical space more efficiently than traditional high-throughput screening. Once fragments that bind to a target are identified, they can be grown, merged, or linked to create more potent, drug-like molecules. nih.gov
In the context of quinoline chemistry, FBDD has been used to identify novel scaffolds for specific targets. For example, a quinoline-5,8-dicarboxylic acid scaffold was identified through a fragment-based approach as a potential starting point for developing selective enzyme inhibitors. nih.gov This highlights how privileged fragments from known inhibitors can be utilized to design new molecules with enhanced potency and drug-like properties. nih.gov The quinoline core itself is considered a promising fragment in the search for new antimalarial agents, underscoring its value as a foundational element in FBDD campaigns. eurekaselect.com
Exploration of Novel Biological Targets and Uncharted Therapeutic Applications
While quinoline derivatives are well-known for established roles as antimalarial and antibacterial agents, significant potential exists for uncharted therapeutic applications. researchgate.netnih.govchemrj.org The structural versatility of the quinoline scaffold allows it to interact with a wide range of biological macromolecules, opening avenues for new drug discovery initiatives. nih.govsemanticscholar.org
Recent research has demonstrated that quinoline-based compounds can inhibit a diverse set of enzymes that act on DNA, including human DNA methyltransferases and various base excision repair DNA glycosylases. biorxiv.org Furthermore, certain quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase and as potential anticancer agents that target tubulin polymerization. rsc.orgnih.gov The exploration of novel targets is not limited to enzymes; quinoline-based fluorescent probes are being developed for bio-imaging applications, such as detecting specific ions, lipid droplets, and changes in intracellular pH. researchgate.netcrimsonpublishers.com For a compound like this compound, these emerging areas represent fertile ground for investigation, suggesting potential roles in oncology, virology, or as a molecular tool in chemical biology. researchgate.netontosight.ai
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of compounds like this compound, a systems-level approach is increasingly necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive picture of the cellular response to a drug treatment. nih.govnih.gov This approach can reveal not only the primary target of a compound but also its off-target effects and the broader biological pathways it modulates.
Multi-omics methodologies are being applied to understand complex diseases like malaria and to identify new drug targets and resistance mechanisms. bohrium.com By combining different omics datasets, researchers can construct detailed interaction networks and gain a more holistic understanding of a drug's mechanism of action. nih.govbohrium.com For example, integrating transcriptomics, proteomics, and metabolomics can help elucidate how a drug perturbs cellular processes, leading to a more complete and system-wide view of its effects. nih.gov Applying such an integrative analysis to quinoline compounds can help prioritize the most important related genes and re-rank candidate drugs, ultimately accelerating the discovery process. nih.govscispace.com
Development of Advanced Computational Tools for Quinoline Compound Discovery
Computational methods are now indispensable tools in drug discovery, significantly reducing the cost and time required to identify and optimize promising new drugs. rsc.orgnih.govfrontiersin.org These tools are particularly valuable in the discovery of novel quinoline-based compounds.
Virtual screening and molecular docking studies allow researchers to screen vast libraries of virtual compounds against a specific biological target, such as the lactate (B86563) dehydrogenase of Plasmodium falciparum or HIV reverse transcriptase. nih.govrsc.orgresearchgate.net These in silico methods help prioritize compounds for synthesis and biological testing. rsc.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool, creating mathematical relationships between a compound's chemical structure and its biological activity. researchgate.netijpsonline.com These models, along with docking studies, can guide the design of new quinoline derivatives with potentially enhanced potency. researchgate.net The development of these advanced computational tools is crucial for navigating the vast chemical space of quinoline derivatives and rationally designing the next generation of therapeutic agents. nih.govijpsonline.com
Collaborative and Interdisciplinary Research Imperatives in Chemical Biology
The complexity of modern drug discovery and chemical biology necessitates a highly collaborative and interdisciplinary approach. chimia.ch Advancing our understanding and application of quinoline compounds like this compound requires the combined expertise of synthetic chemists, biologists, computational scientists, and pharmacologists.
Successful research projects often involve collaborations between academic institutions and industry partners, bringing together diverse skills and resources. nih.govnih.gov For example, the development of novel inhibitors may involve academic labs conducting initial synthesis and biological evaluation, while pharmaceutical partners provide resources for further development and screening. nih.gov The process of skeletal editing and scaffold hopping, while conceptually straightforward, is often challenging to execute in the lab and benefits greatly from a holistic view that integrates design, synthesis, and biological testing. chimia.ch Such interdisciplinary efforts are imperative for translating fundamental discoveries in quinoline chemistry into tangible therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-Decyl-3-nitroquinolin-4-amine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-nitro-4-chloroquinoline with decylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Intermediate purity should be verified using HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to confirm amine coupling and nitro group retention. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is advised for purification .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- FT-IR : Confirm nitro group (1520–1350 cm⁻¹ asymmetric stretching) and amine N–H (3300–3500 cm⁻¹).
- XRD : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯π interactions observed in analogous quinoline derivatives).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS in positive ion mode) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or Aurora kinases) due to structural similarity to quinazoline-based kinase inhibitors. Use fluorescence-based ATP competition assays (IC₅₀ determination) and cell viability tests (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls like Gefitinib for benchmarking .
Advanced Research Questions
Q. How can conflicting solubility and stability data be resolved for this compound?
- Methodological Answer : Conduct systematic stability studies:
- pH-Dependent Solubility : Use shake-flask method across pH 1–10 (simulated gastric to intestinal conditions).
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds.
- Light Sensitivity : Monitor UV-vis spectral changes under accelerated light exposure (ICH Q1B guidelines). Correlate results with computational solubility parameters (e.g., Hansen solubility spheres) .
Q. What strategies optimize the synthesis yield while minimizing nitro group reduction?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Raney Ni under controlled hydrogen pressure (1–3 atm) to avoid over-reduction.
- Solvent Optimization : Use dichloromethane or THF to stabilize intermediates.
- In Situ Monitoring : Employ Raman spectroscopy to track nitro group retention during reaction progression .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with kinase crystal structures (PDB IDs: 1M17 for EGFR, 4UYN for Aurora B).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable).
- QSAR Modeling : Corporate Hammett constants for the nitro group to predict electron-withdrawing effects on binding affinity .
Q. What analytical techniques resolve discrepancies between XRD and DFT-predicted molecular geometries?
- Methodological Answer :
- Multipole Refinement : Apply Hirshfeld atom refinement (HAR) to XRD data for accurate electron density mapping.
- DFT Optimization : Use B3LYP/6-311+G(d,p) basis set in Gaussian 16 to minimize energy. Compare bond lengths/angles with XRD using RMSD metrics. Publish raw crystallographic data (CIF files) for peer validation .
Q. How can researchers design experiments to study synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination Index (CI) : Use Chou-Talalay method in CompuSyn software. Test ratios (1:1 to 1:10) with cisplatin or paclitaxel.
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by synergy (e.g., apoptosis or DNA repair).
- In Vivo Validation : Use xenograft models with staggered dosing to assess toxicity/efficacy trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
